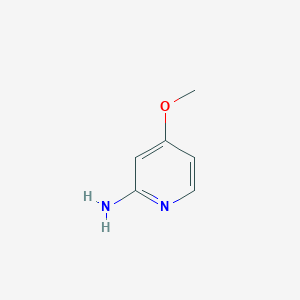

4-Methoxypyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHBCOSULYSASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447530 | |

| Record name | 2-Amino-4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10201-73-7 | |

| Record name | 2-Amino-4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Methoxypyridin-2-amine (CAS No. 10201-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxypyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary biological activity as a selective inhibitor of inducible nitric oxide synthase (iNOS). Furthermore, this guide discusses the role of this compound and its derivatives in drug discovery, particularly in the context of inflammatory diseases and oncology. Experimental protocols and signaling pathway diagrams are included to facilitate further research and application.

Chemical and Physical Properties

This compound, with the CAS number 10201-73-7, is a stable, solid organic compound.[1] Its chemical structure features a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position and an amino group at the 2-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10201-73-7 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Pale yellow to white solid | |

| Melting Point | 120-121 °C | |

| Boiling Point | 258.6 ± 20.0 °C (predicted) | |

| Density | 1.139 ± 0.06 g/cm³ (predicted) | |

| pKa | 7.79 ± 0.11 (predicted) | |

| Solubility | Soluble in DMSO and methanol (B129727). Slightly soluble in water. | |

| LogP | 0.5 (predicted) | [1] |

| λmax | 280 nm (in CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. Due to the substitution pattern, the aromatic region would show distinct coupling patterns.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the electron-donating methoxy and amino groups. Aromatic carbons typically appear in the range of 100-160 ppm, while the methoxy carbon signal is expected around 55 ppm.[2][3][4][5]

2.3. IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for its functional groups. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group.[6][7][8]

2.4. Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 124. fragmentation patterns could provide further structural information.

Synthesis Protocol

A common and effective method for the synthesis of this compound is via nucleophilic aromatic substitution of 2-amino-4-chloropyridine (B16104).[9]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-amino-4-chloropyridine

-

Sodium methoxide (B1231860) (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine in a solution of sodium methoxide in methanol. A typical molar ratio would be 1 equivalent of the chloropyridine to 2-3 equivalents of sodium methoxide.

-

Heat the reaction mixture at a temperature ranging from 120-150°C for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography. A suitable eluent system is a gradient of methanol in dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

-

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Biological Activity and Drug Development

4.1. Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary and most well-documented biological activity of this compound is its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and some cancers. The selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a critical attribute for therapeutic applications, as it minimizes potential side effects associated with the inhibition of the constitutive NOS isoforms.

4.2. iNOS Signaling Pathway

The induction of iNOS expression is a complex process involving multiple signaling pathways, often triggered by pro-inflammatory cytokines like TNF-α and interleukins, as well as bacterial lipopolysaccharides (LPS). Key pathways include the NF-κB and JAK-STAT signaling cascades. This compound, by inhibiting iNOS, directly curtails the excessive production of NO, thereby mitigating its downstream inflammatory effects.

Caption: iNOS signaling pathway and the inhibitory action of this compound.

4.3. Role in Drug Development

The 2-aminopyridine (B139424) scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry. Its ability to serve as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets make it a valuable building block in drug design.

Derivatives of this compound have been explored for the development of novel therapeutics.[10][11][12] Research has focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These efforts have led to the identification of promising lead compounds for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer where iNOS overexpression is a contributing factor.[10][11][12]

Experimental Protocol: In Vitro iNOS Inhibition Assay (General)

This protocol provides a general framework for assessing the iNOS inhibitory activity of compounds like this compound using a cell-based assay.

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to express iNOS.

-

Materials:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound (and other test compounds)

-

Griess Reagent for nitrite (B80452) quantification (an indicator of NO production)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells (except for the negative control).

-

Incubate the plates for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro iNOS inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statements | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a clear mechanism of action as a selective iNOS inhibitor. Its straightforward synthesis and the therapeutic potential of its derivatives make it a compound of high interest for researchers in medicinal chemistry and pharmacology. This guide provides the foundational knowledge and experimental frameworks necessary to advance the study and application of this compound in the development of novel therapeutics for a range of diseases.

References

- 1. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. testbook.com [testbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 9. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxypyridin-2-amine: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 4-Methoxypyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the detailed characteristics and potential applications of this compound.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine (B92270) derivative characterized by a methoxy (B1213986) group at the 4th position and an amine group at the 2nd position of the pyridine ring. Its chemical structure is foundational to its reactivity and biological activity.

Key Identifiers:

The molecular structure consists of a central aromatic pyridine ring. The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups significantly influence the electron density distribution within the pyridine ring, thereby affecting its chemical properties and potential as a ligand or pharmacophore.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [2][4] |

| Exact Mass | 124.063662883 Da | [3] |

| Melting Point | 120-121 °C | [2][3][7] |

| Boiling Point (Predicted) | 258.6 ± 20.0 °C | [2][7] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.79 ± 0.11 | [2][3] |

| Solubility | Soluble in DMSO and Methanol; Slightly soluble in water. | [3][5][7] |

| Appearance | Pale yellow solid | [2][5] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization provides a clear representation of the atomic connectivity and the arrangement of the functional groups on the pyridine ring.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported in the literature. Below are summaries of two common methodologies.

Method 1: Aromatic Nucleophilic Substitution

This approach starts from 2-amino-4-chloropyridine. The key step is an aromatic nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) ion.[7]

-

Starting Material: 2-amino-4-chloropyridine

-

Reagent: Sodium methoxide (CH₃ONa)

-

Mechanism: The electron-deficient nature of the pyridine ring facilitates the attack of the methoxide ion, leading to the substitution of the chloro group with a methoxy group to yield this compound.[7]

Method 2: Coupling Reaction

An alternative synthesis involves a copper-catalyzed coupling reaction.

-

Starting Material: 2-bromo-4-methoxypyridine

-

Reagent: A nitrogen source (e.g., ammonia (B1221849) or an amine equivalent)

-

Catalyst: A suitable copper salt

-

Mechanism: The copper catalyst facilitates the coupling of the nitrogen-containing reagent to the pyridine ring at the 2-position, replacing the bromine atom.[7]

Biological Activity and Signaling Pathway Involvement

This compound is recognized as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[5][8] The iNOS enzyme is a key player in the inflammatory pathway, producing nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.

The inhibitory action of this compound on iNOS can be represented by the following logical workflow.

References

- 1. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longkechem.com [longkechem.com]

- 3. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-methoxypyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. PubChemLite - 2-amino-4-methoxypyridine (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Solubility of 4-Methoxypyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxypyridin-2-amine, a key chemical intermediate. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes available qualitative information, presents a known quantitative value in Dimethyl Sulfoxide (DMSO), and offers detailed experimental protocols for determining solubility. Furthermore, this guide outlines a synthesis protocol and illustrates the biological context of this compound as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its application in various fields, including medicinal chemistry and material science. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative[1] |

| Methanol | Not Specified | Soluble | Qualitative[2][3][4][5] |

| N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative[6] |

| Ethyl Acetate | Not Specified | Soluble | Qualitative[6] |

| Alcohol Solvents | Not Specified | Soluble | Qualitative[6] |

| Chloroform (CHCl₃) | Not Specified | Soluble | Qualitative[5] |

| Water | Not Specified | Slightly Soluble / Poor Solubility | Qualitative[2][3][4][5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide (B1231860).[4]

Materials:

-

2-amino-4-chloropyridine

-

Sodium methoxide solution (e.g., 25 wt% in methanol)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine in a solution of sodium methoxide in methanol.

-

Heat the reaction mixture at an elevated temperature (e.g., 145 °C) for several hours (e.g., 6 hours).

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of dichloromethane in methanol).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Determination of Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a given solvent.[1][7][8] This protocol is adapted for aminopyridine derivatives.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the set temperature for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the selected solvent at the specified temperature based on the concentration of the diluted sample and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizations

Biological Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound is recognized as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[3] The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. The following diagram illustrates the simplified signaling pathway leading to NO production and the point of inhibition by this compound.

Caption: Inhibition of the iNOS pathway by this compound.

Experimental Workflow: Synthesis of this compound```dot

// Nodes Start [label="Start: 2-amino-4-chloropyridine\n& Sodium Methoxide in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat in Sealed Vessel\n(e.g., 145°C, 6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Removal\n(Reduced Pressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Cooling; Cooling -> Evaporation; Evaporation -> Purification; Purification -> End; }

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]

- 3. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Amino-4-methoxypyridine CAS#: 10201-73-7 [amp.chemicalbook.com]

- 5. longkechem.com [longkechem.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 4-Methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxypyridin-2-amine (CAS Number: 10201-73-7), a compound of interest in pharmaceutical and chemical research. This document outlines its key physical properties, details the experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Physicochemical Data Summary

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.

| Property | Value | Source |

| Melting Point | 120-121 °C | [1][2] |

| 115-118 °C | [3] | |

| Boiling Point | 258.6 ± 20.0 °C (Predicted) | [1][2] |

Note: The boiling point is a predicted value and should be confirmed experimentally.

Experimental Protocols

Accurate determination of melting and boiling points requires standardized experimental procedures. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer, calibrated

-

Heating medium (silicone oil bath)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer, calibrated

-

Heating mantle

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample and Boiling Chips: The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently with a heating mantle. The heating rate is adjusted to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

-

Equilibrium: The temperature is allowed to stabilize when the vapor is condensing on the thermometer bulb and dripping into the condenser.

-

Recording: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, and if necessary, the boiling point should be corrected to standard pressure.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

The Biological Versatility of the 4-Methoxypyridin-2-amine Scaffold: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the biological activities associated with the 4-methoxypyridin-2-amine core structure. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities

The this compound scaffold has emerged as a privileged structure in the development of novel therapeutic agents, demonstrating significant potential in two primary areas: the inhibition of inducible nitric oxide synthase (iNOS) and the disruption of tubulin polymerization. While the parent compound, this compound, is noted as a selective iNOS inhibitor, much of the potent biological activity has been elucidated through the study of its derivatives.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory diseases and septic shock. Consequently, selective inhibitors of iNOS are of significant therapeutic interest. The this compound moiety has been identified as a crucial component in the design of potent and selective iNOS inhibitors.

While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, its derivatives have shown remarkable potency. For instance, the compound 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine has been identified as a highly selective iNOS inhibitor.

| Compound | Target | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |

| 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine | Human iNOS | 86 | ~198-fold | ~1884-fold |

Data sourced from a study on imidazopyridine derivatives as novel NO synthase inhibitors.

The expression of the iNOS enzyme is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These stimuli activate intracellular signaling cascades, primarily involving the transcription factor NF-κB, which then translocates to the nucleus to initiate the transcription of the iNOS gene (NOS2).

This protocol outlines a cell-based assay to determine the iNOS inhibitory activity of a test compound.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1 hour.

-

iNOS Induction: iNOS expression is stimulated by adding a combination of lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) to each well, except for the negative control wells.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite (B80452) Measurement (Griess Assay):

-

50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

A standard curve is prepared using known concentrations of sodium nitrite.

-

50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition is determined by comparing the nitrite levels in compound-treated wells to the LPS/IFN-γ stimulated control wells. The IC50 value is then calculated from the dose-response curve.

Tubulin Polymerization Inhibition

Derivatives of this compound have also been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] These compounds often target the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and ultimately apoptosis in cancer cells.[1]

| Compound | A549 (GI50, µM) | KB (GI50, µM) | KB(VIN) (GI50, µM) | DU145 (GI50, µM) | Tubulin Polymerization (IC50, µM) |

| 6a | 0.23 | 0.20 | 0.19 | 0.21 | 1.7 |

| 7g | 0.41 | 0.33 | 0.32 | 0.32 | 1.4 |

| 8c | 0.30 | 0.24 | 0.22 | 0.22 | 1.5 |

GI50: 50% growth inhibition concentration. Data from a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors.[1]

This workflow outlines a common method to assess the effect of compounds on tubulin polymerization in vitro.

This protocol details the procedure for measuring the effect of a test compound on tubulin polymerization by monitoring changes in light scattering.

-

Reagent Preparation:

-

All reagents, including purified tubulin (>99%), GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), should be thawed and kept on ice.

-

Prepare a 10x working stock of the test compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor) by diluting a higher concentration stock in general tubulin buffer.

-

-

Tubulin Polymerization Mix:

-

On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of general tubulin buffer containing 1 mM GTP and typically 10% glycerol (B35011) to enhance polymerization.

-

-

Assay Procedure:

-

Pre-warm a 96-well clear bottom plate to 37°C.

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the designated wells of the pre-warmed plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.

-

The inhibitory effect of the compound is assessed by the reduction in the Vmax and the overall plateau of the curve compared to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

-

Conclusion

The this compound core is a versatile scaffold that has demonstrated significant biological activity, particularly in the development of iNOS inhibitors and anti-cancer agents that target tubulin polymerization. The data and protocols presented herein provide a foundational resource for the further exploration and optimization of compounds based on this promising chemical entity. Continued investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

4-Methoxypyridin-2-amine: A Core Moiety for Potent and Selective iNOS Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in a multitude of inflammatory and autoimmune diseases. Consequently, the development of potent and selective iNOS inhibitors is a significant focus of therapeutic research. While direct and extensive research on 4-methoxypyridin-2-amine as a standalone iNOS inhibitor is not widely published, its structural motif is a cornerstone in a class of highly potent and selective iNOS inhibitors. This technical guide consolidates the available data on a key derivative, providing insights into the potential of the this compound scaffold in iNOS inhibitor design. We present quantitative inhibitory data for a closely related compound, detailed experimental protocols for assessing iNOS inhibition, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to iNOS and Its Role in Pathology

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and host defense. Its synthesis is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS can produce large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to significant tissue damage and pathology in chronic inflammatory conditions.

Dysregulation of iNOS and the subsequent overproduction of NO are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neurodegenerative disorders. Therefore, the selective inhibition of iNOS over the constitutive isoforms (nNOS and eNOS) is a critical therapeutic strategy to mitigate inflammation-driven tissue injury while preserving essential physiological NO signaling.

The this compound Scaffold in iNOS Inhibition

While comprehensive data on the standalone iNOS inhibitory activity of this compound is limited in publicly available literature, its importance as a pharmacophore is highlighted by its inclusion in more complex, highly potent, and selective iNOS inhibitors. One such example is the compound 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023). The inhibitory data for this compound underscores the potential of the this compound moiety to confer significant iNOS inhibitory capacity and selectivity.

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activity of BYK191023, a compound containing the this compound core, against the three human NOS isoforms.

| Compound | Target | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |

| BYK191023 | human iNOS | 86 | ~198-fold | ~1884-fold |

| human nNOS | 17,000 | - | - | |

| human eNOS | 162,000 | - | - |

Data extracted from a study on imidazopyridine derivatives as selective iNOS inhibitors.

The data clearly demonstrates that the molecule containing the this compound scaffold is a potent inhibitor of human iNOS with excellent selectivity over both nNOS and eNOS.

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms that regulate iNOS expression and the workflows used to assess its inhibition is crucial for drug development.

iNOS Signaling Pathway

The expression of iNOS is tightly regulated by a complex network of intracellular signaling pathways, primarily activated by pro-inflammatory stimuli. The diagram below illustrates a simplified overview of the canonical NF-κB and JAK-STAT pathways leading to iNOS transcription.

An In-depth Technical Guide to the Safety and Handling of 4-Methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methoxypyridin-2-amine (CAS No: 10201-73-7), a key intermediate in organic synthesis and a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 2-amino-4-methoxypyridine, is a yellow or yellow-white solid at room temperature.[4] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) but has poor solubility in water.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 10201-73-7 | [1][4][5] |

| Molecular Formula | C₆H₈N₂O | [1][4][5] |

| Molecular Weight | 124.14 g/mol | [1][4][5] |

| Appearance | Yellow or yellow-white solid | [4] |

| Melting Point | 120-121 °C | [1][4] |

| Boiling Point | 258.6 ± 20.0 °C at 760 mmHg | [1][4] |

| Density | 1.1 - 1.139 g/cm³ | [1][4] |

| Flash Point | 110.2 °C | [1] |

| Solubility | Soluble in DMSO, methanol; poorly soluble in water. | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as aggregated from notifications to the ECHA C&L Inventory, is as follows:

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5][6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [5][6] |

Signal Word: Warning

Pictograms:

As this is a pyridine (B92270) organic base compound, it poses a significant risk to aquatic environments and large quantities should not be allowed to enter waterways.[4]

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling this compound. As an aromatic amine, it is readily absorbed through the skin.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling this compound.[7]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes.[8][9] |

| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | Provides chemical resistance.[6][8] |

| Body Protection | Fully-buttoned lab coat. | To prevent skin contact.[6][8] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid inhalation of harmful dust or fumes.[8][9] |

Handling Procedures

-

Engineering Controls: All handling of the solid compound, especially weighing, should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[6][8][10]

-

Procedural Controls:

Storage

-

Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][6][10]

-

The compound should be stored in a sealed container, preferably under an inert atmosphere, at a low temperature (2-8 °C is generally recommended).[4]

-

Keep away from oxidizing agents and acidic substances.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [11][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8][11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give them two glasses of water to drink. Seek immediate medical attention. | [11][12] |

Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[10] Use absorbent materials like sand or vermiculite (B1170534) to contain the spill.[10] Collect the material into a sealed, labeled container for disposal.[10]

-

Disposal: this compound and any contaminated materials should be treated as hazardous waste.[8] Dispose of in accordance with all local, state, and federal regulations.[8][13] Do not dispose of down the drain.[8]

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Overexpression of iNOS is implicated in various inflammatory diseases.[4] The aminopyridine moiety of the inhibitor mimics the guanidinium (B1211019) group of the natural substrate, L-arginine, and binds to the heme pocket of the iNOS active site.[14] This binding is stabilized by bidentate hydrogen bonds to a glutamate (B1630785) residue (Glu371/377) in the active site.[14] The selectivity of aminopyridine-based inhibitors for iNOS over other isoforms like eNOS and nNOS is attributed to an induced-fit binding mode that takes advantage of isozyme-specific conformational changes in the active site.[4][14]

iNOS Signaling Pathway and Point of Inhibition

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow: Weighing and Dissolving the Compound

References

- 1. benchchem.com [benchchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. google.com [google.com]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Material Safety of 4-Methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Methoxypyridin-2-amine (CAS No. 10201-73-7). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation, detailed experimental context, and visual aids for key safety protocols.

Chemical Identification and Physical Properties

This compound is a substituted pyridine (B92270) derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-methoxypyridine, 4-Methoxy-pyridin-2-ylamine |

| CAS Number | 10201-73-7 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol [1] |

| Appearance | White to pale yellow solid/crystal/powder[2][3] |

| Melting Point | 120-121 °C[2][3] |

| Boiling Point | 258.6 ± 20.0 °C (Predicted)[2][3] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol. Slightly soluble in water.[3][4] |

| Sensitivity | Air sensitive[3][4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the following classifications have been reported.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

GHS Pictograms:

Signal Word: Warning [5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Data Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, or 425)

The "Harmful if swallowed" (H302) classification is determined through acute oral toxicity studies. The OECD provides several guidelines for this purpose:

-

OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small group of animals (usually rats). The observation of toxic effects or mortality at a specific dose level determines the classification.[7]

-

OECD 423 (Acute Toxic Class Method): This is a sequential testing method where a small group of animals is dosed at a defined starting dose. The outcome for this group determines the next dose level (higher or lower). The method allows for classification into one of a series of toxicity classes.

-

OECD 425 (Up-and-Down Procedure): This method also uses sequential dosing, typically on single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.[8]

The general workflow for these studies involves oral administration of the chemical via gavage, followed by a 14-day observation period to monitor for signs of toxicity and mortality.

Skin Irritation (OECD 439 or 404)

The "Causes skin irritation" (H315) classification is established through skin irritation studies.

-

OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is a preferred in vitro method that utilizes a reconstructed human epidermis model. The test substance is applied to the tissue surface, and cell viability is measured after a defined exposure period. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[9]

-

OECD 404 (Acute Dermal Irritation/Corrosion): If in vivo testing is necessary, this guideline is followed. A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) for a 4-hour period. The skin is then observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[10]

Eye Irritation (OECD 405)

The "Causes serious eye irritation" (H319) classification is determined by eye irritation studies.

-

OECD 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying a single dose of the substance to one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for up to 21 days for effects on the cornea, iris, and conjunctiva. The severity and reversibility of the observed effects determine the classification.[11] Before conducting in vivo tests, a weight-of-evidence analysis, including results from validated in vitro or ex vivo tests, is strongly recommended to avoid unnecessary animal testing.[12][13]

Visualized Safety Workflows

The following diagrams, created using the DOT language, illustrate key safety-related workflows for handling this compound.

Caption: First-aid response to different exposure routes.

Caption: Guidelines for safe handling and storage.

Handling, Storage, and Disposal

5.1. Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

5.2. Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Due to its air sensitivity, storage under an inert atmosphere (e.g., argon) is recommended.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

5.3. Disposal:

-

Dispose of this material and its container as hazardous waste.

-

Follow all applicable local, regional, and national regulations for chemical waste disposal. Do not allow the product to enter drains.

Toxicological Information

The primary toxicological concerns are related to its acute effects upon ingestion, skin contact, eye contact, and inhalation.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the substance for these long-term effects. The toxicological properties have not been fully investigated.

This guide is intended to provide a summary of the available safety information for this compound. It is crucial for all users to consult the full Safety Data Sheet (SDS) provided by their supplier before handling this chemical and to be fully trained in safe laboratory practices.

References

- 1. scbt.com [scbt.com]

- 2. longkechem.com [longkechem.com]

- 3. 2-Amino-4-methoxypyridine price,buy 2-Amino-4-methoxypyridine - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methoxypyridine 10201-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

initial studies on 4-Methoxypyridin-2-amine derivatives

An In-depth Technical Guide on the Initial Studies of 4-Methoxypyridin-2-amine Derivatives

Introduction

The pyridine (B92270) scaffold is a fundamental heterocyclic motif prevalent in a vast array of biologically active compounds and clinically approved drugs.[1] Among the various substituted pyridines, this compound serves as a crucial building block in medicinal chemistry. Its unique electronic properties and structural features make it an attractive starting point for the synthesis of novel derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial studies on this compound derivatives, focusing on their synthesis, biological evaluation, and therapeutic potential. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Synthesis of this compound and its Derivatives

The core structure, this compound, is a commercially available intermediate.[2][3] Synthetic routes to this compound and its derivatives typically involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.

1. Synthesis of the this compound Core:

Two primary methods for synthesizing the this compound scaffold have been reported:

-

From 2-amino-4-chloropyridine: This route involves an aromatic nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) ion from a reagent like sodium methoxide.[2][4]

-

From 2-bromo-4-methoxypyridine: This method utilizes a copper-catalyzed coupling reaction to introduce the amino group.[2]

2. Synthesis of Advanced Derivatives:

More complex derivatives are often synthesized using modern cross-coupling methodologies. For instance, N-aryl derivatives can be prepared efficiently using the Buchwald-Hartwig amination reaction. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This method has been successfully employed to synthesize a range of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields.[5]

General Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a generalized procedure for the synthesis of N-aryl derivatives from a substituted 2-aminopyrimidine (B69317) precursor.[5]

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the 2-amino-4-methoxypyridine derivative (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (0.05 eq.), and a suitable ligand like Xantphos (0.1 eq.).

-

Solvent and Base: Add a dry, degassed solvent, typically toluene (B28343) or dioxane. Add a base, such as sodium tert-butoxide (1.5 eq.).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final N-aryl derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[5]

Biological Activities and Therapeutic Potential

Initial studies have revealed that derivatives of this compound are promising candidates for several therapeutic areas, primarily as enzyme inhibitors.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

This compound itself has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS).[6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making iNOS a valuable therapeutic target. Analogs of 2-amino-4-methylpyridine (B118599) have been explored as potent iNOS inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7] While specific quantitative data for this compound derivatives is not detailed in the provided results, the activity of the parent compound suggests that its derivatives are strong candidates for developing anti-inflammatory agents.

PI3K/mTOR Dual Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A recent study detailed the design and synthesis of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[8] Several of these compounds demonstrated significant enzyme inhibition and antiproliferative activity against cancer cell lines.

Anticancer and Kinase Inhibitory Activity

The broader class of aminopyrimidines, to which these derivatives belong, is well-known for its anticancer properties, often acting through the inhibition of various protein kinases.[9] For example, 3-Methoxypyridine-2-amine has been reported as a potent inhibitor of JAK2, a kinase involved in myeloproliferative neoplasms, with an IC50 value of 6 nM.[10] Studies on 2-methoxypyridine-3-carbonitrile derivatives have also shown promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activity of selected methoxypyridine and related aminopyrimidine derivatives from initial studies.

Table 1: PI3Kα/mTOR Inhibition and Anticancer Activity of Sulfonamide Methoxypyridine Derivatives [8]

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell IC50 (µM) |

| 11c | 1.3 | - | 0.08 |

| 11e | 1.1 | - | 0.05 |

| 11h | 0.8 | - | 0.03 |

| 22c | 0.5 | 3.6 | 0.01 |

Data extracted from a study on novel PI3K/mTOR dual inhibitors.

Table 2: Anticancer Activity of 2-Methoxypyridine-3-carbonitrile Derivatives [1]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 5d | HepG2 (Liver) | 1.52 |

| 5d | DU145 (Prostate) | 2.15 |

| 5g | HepG2 (Liver) | 1.11 |

| 5h | HepG2 (Liver) | 1.05 |

| 5i | MBA-MB-231 (Breast) | 3.45 |

Data represents the antiproliferative effects of synthesized compounds.

Experimental Protocols: Biological Assays

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the antiproliferative effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for measuring a compound's ability to inhibit a specific protein kinase.[9]

-

Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., PI3Kα, mTOR, JAK2), a specific substrate (peptide or protein), and a kinase assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ELISA-based assays, it involves using a phosphorylation-specific antibody followed by a colorimetric or fluorescent readout.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

Caption: Generalized synthesis workflow for this compound derivatives.

PI3K/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by derivative compounds.

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion

The initial studies on this compound derivatives highlight their significant potential as a versatile scaffold for the development of novel therapeutic agents. The accessibility of synthetic routes, coupled with potent inhibitory activities against key biological targets like iNOS, PI3K, mTOR, and other kinases, positions these compounds as valuable leads in medicinal chemistry. The quantitative data from anticancer and enzyme inhibition assays provide a strong foundation for further investigation and optimization. Future work should focus on expanding the structure-activity relationship (SAR) studies, improving pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. This guide serves as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-4-Methoxypyridine|lookchem [lookchem.com]

- 4. 4-Amino-2-methoxypyridine | 20265-39-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxypyridin-2-amine from 2-amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction starting from 2-amino-4-chloropyridine (B16104). Detailed experimental protocols, safety precautions, and characterization data are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine (B92270) ring, is a common motif in pharmaceutical compounds. The presented protocol describes a reliable method for the preparation of this compound from readily available starting materials. The reaction proceeds via a nucleophilic aromatic substitution, where the electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituent by a methoxide (B1231860) ion.[1]

Chemical Properties and Data

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 10201-73-7 | [1] |

| Molecular Formula | C6H8N2O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Yellow or yellow-white solid | [1] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point | 258.6 ± 20.0 °C | [1] |

| Solubility | Soluble in DMSO, N,N-dimethylformamide, ethyl acetate (B1210297), and alcohol solvents. Poor solubility in water. | [1] |

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-amino-4-chloropyridine

-

Sodium methoxide solution (1M in Methanol)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexane

Equipment:

-

Sealed reaction tube

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a sealed reaction tube, dissolve 2-amino-4-chloropyridine (e.g., 10 g, 77.8 mmol) in a 1 M solution of sodium methoxide in methanol (B129727) (e.g., 50 mL).

-

Reaction: Heat the sealed reaction tube to 145 °C for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol by distillation under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane (DCM).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

A suggested eluent system is a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a yellow or yellow-white solid.[1]

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or toluene (B28343) can be explored.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.90 (d, J = 5.9 Hz, 1H), 6.27 (dd, J = 5.9 Hz, J = 2.2 Hz, 1H), 5.98 (d, J = 2.2 Hz, 1H), 4.40 (s broad, 2H), 3.79 (s, 3H)[1] |

| ¹³C NMR | CDCl₃ | 167.3, 160.1, 149.3, 102.6, 92.5, 55.0[1] |

Safety Precautions

-

2-amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium methoxide: Corrosive and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Sealed tube reaction: Heating a sealed tube can lead to a build-up of pressure. Use a heavy-walled pressure tube and a blast shield. Do not fill the tube more than halfway.

-

General: Perform all operations in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds. The amino group can be readily functionalized, for instance, through acylation, to introduce diverse substituents and modulate the biological activity of the resulting molecules.[1] Its utility as a molecular scaffold is well-documented in the development of chiral drugs and other bioactive agents.[1]

Logical Relationship of Synthesis Steps

Caption: Logical steps of the synthesis process.

References

Synthesis of 4-Methoxypyridin-2-amine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methoxypyridin-2-amine, a key intermediate in the development of various bioactive molecules. The protocol outlined below is based on established chemical literature, offering a reliable method for obtaining this compound.

Overview

This compound, also known as 2-Amino-4-methoxypyridine, is a valuable building block in medicinal chemistry and organic synthesis.[1] It serves as a molecular scaffold for the creation of chiral drugs and nitrogen-containing ligands.[1] Notably, it has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[2][3][4][5]